molecular formula C30H34N4O B1675264 N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide CAS No. 1052147-86-0

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

Cat. No. B1675264
M. Wt: 466.6 g/mol
InChI Key: BQEDZLDNNBDKDS-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is a chemical compound with diverse applications in scientific research1. Its unique structure enables us to explore its potential in drug development, organic synthesis, and medicinal chemistry1.



Synthesis Analysis

The synthesis of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is not well-documented in the available literature. However, it’s worth noting that Benchchem offers qualified products for this compound2.



Molecular Structure Analysis

The molecular structure of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is unique and contributes to its potential applications in various fields of scientific research1.



Chemical Reactions Analysis

The specific chemical reactions involving N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature.


Scientific Research Applications

Synthesis and Characterization

Studies on similar compounds emphasize the synthesis and structural characterization as foundational aspects of exploring their potential applications. For instance, research on various piperazine derivatives highlights the importance of chemical synthesis in creating novel compounds with potential therapeutic properties (Betz et al., 2011). These synthetic efforts are crucial for developing new drugs and understanding the relationship between structure and function.

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of compounds structurally related to N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide, focusing on areas such as anticancer activity, antipsychotic effects, and neuroinflammation:

  • Anticancer Activity

    Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides demonstrates their potential in vitro anticancer activity against various human cancer cell lines, showcasing the relevance of piperazine derivatives in cancer therapy (Boddu et al., 2018).

  • Antipsychotic Agents

    Studies on (piperazin-1-yl-phenyl)-arylsulfonamides have identified their high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents. Such research underscores the therapeutic possibilities of piperazine derivatives in treating psychiatric disorders (Park et al., 2010).

  • Neuroinflammation Imaging

    The development of PET radiotracers specific for CSF1R, a microglia-specific marker, for imaging reactive microglia and their contribution to neuroinflammation in vivo highlights the diagnostic and therapeutic monitoring capabilities of novel compounds in neurodegenerative diseases (Horti et al., 2019).

Safety And Hazards

The safety and hazards associated with N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature.


Future Directions

The future directions of research involving N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature. However, its unique structure and potential applications in drug development, organic synthesis, and medicinal chemistry suggest promising avenues for future exploration1.


properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDZLDNNBDKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029790
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

CAS RN

1052147-86-0
Record name 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LP-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LP-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.